6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide
Overview
Description
6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide, also known as BDMPA, is a synthetic compound with a variety of applications. BDMPA has been studied for its ability to interact with biological systems, as well as its potential to be used in a variety of laboratory experiments.
Scientific Research Applications
Antituberculosis Activity of Organotin(IV) Complexes
This review highlighted the antituberculosis activity of organotin complexes, specifically focusing on the organotin complexes of various compounds including 2-[(2,6-dimethylphenyl)amino]benzoic acid (HDMPA). It emphasized the structural diversity of organotin moiety in these complexes and how biologically active compounds should have available coordination positions at tin. The antituberculosis activity of organotin complexes was influenced by factors like ligand environment, organic groups attached to tin, compound structure, toxicity, and potential mechanism of action. It was found that triorganotin(IV) complexes demonstrated superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the toxicity association with the organic ligand that decreases in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).
Xylan Derivatives and Applications
The chemical modification of xylan into biopolymer ethers and esters with specific properties was discussed, focusing on the functional groups, degree of substitution, and substitution pattern. The study described the reaction of 4-O-methylglucuronoxylan (GX) from birch with various compounds in aqueous sodium hydroxide/slurry medium. It highlighted how the conditions of activation influenced product structure and properties. Novel xylan esters were synthesized, and advanced analytical techniques were employed to describe structure-property-relationships. It was mentioned that xylan esters could form spherical nanoparticles suitable for drug delivery applications. Cationic xylan derivatives were proposed for use in various applications such as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Toxic Neuropathies: Mechanistic Insights
This review provided mechanistic insights into toxic neuropathies caused by compounds like 2,5-Hexanedione (HD) and acrylamide (ACR). It discussed the importance of quantitative morphometric analyses and the establishment of dose-dependent relationships in distinguishing primary, mechanistically relevant toxicant effects from non-specific consequences. The study emphasized how understanding the chemical nature of neurotoxicants can guide molecular-level research towards a better understanding of mechanisms. It specifically focused on HD, a neurotoxic γ-diketone metabolite of industrial solvents, and how interpretations of its effects have evolved with improved understanding of γ-diketone chemistry and more quantitative experimental approaches (LoPachin & Gavin, 2015).
Properties
IUPAC Name |
6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-4-5-13-19-14-8-6-7-12-17(21)20-18-15(2)10-9-11-16(18)3/h9-11,19H,4-8,12-14H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUVXFMERBRLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330172-81-0 | |
Record name | 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8077CPR9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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